molecular formula C24H17N3S B11047682 4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine

4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B11047682
M. Wt: 379.5 g/mol
InChI Key: PAITXXNCMYAUID-UHFFFAOYSA-N
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Description

4,6-Diphenyl-2-(4-pyridyl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the class of thienopyridines This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diphenyl-2-(4-pyridyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile lead to the formation of the target thienopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenyl-2-(4-pyridyl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4,6-Diphenyl-2-(4-pyridyl)thieno[2,3-b]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-diphenyl-2-(4-pyridyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. For example, it may target microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diphenyl-2-(4-pyridyl)thieno[2,3-b]pyridin-3-amine is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical reactivity and biological activity. Its combination of phenyl and pyridyl groups enhances its potential as a versatile building block in synthetic chemistry and its applicability in various scientific fields.

Properties

Molecular Formula

C24H17N3S

Molecular Weight

379.5 g/mol

IUPAC Name

4,6-diphenyl-2-pyridin-4-ylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C24H17N3S/c25-22-21-19(16-7-3-1-4-8-16)15-20(17-9-5-2-6-10-17)27-24(21)28-23(22)18-11-13-26-14-12-18/h1-15H,25H2

InChI Key

PAITXXNCMYAUID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C4=CC=NC=C4)N)C5=CC=CC=C5

Origin of Product

United States

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